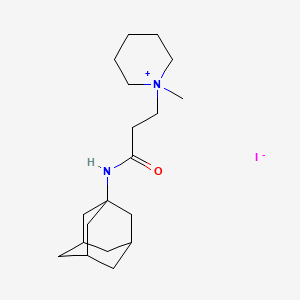
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide is a compound that features an adamantane moiety, a piperidinium ring, and an iodide ion. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide typically involves the reaction of 1-adamantylamine with an appropriate piperidine derivative. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is usually carried out under reflux conditions to ensure complete conversion. The iodide ion is introduced through the addition of an iodinating agent such as iodine or potassium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium hydroxide in polar solvents.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Secondary amines.
Substitution: Corresponding halide or hydroxide derivatives.
Scientific Research Applications
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral or antibacterial agent.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The piperidinium ring can interact with various receptors or enzymes, modulating their activity. The iodide ion may also play a role in the compound’s overall reactivity and interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Diethyl-1-(1-adamantyl)-2-bromoethylidenemalonate
Uniqueness
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide is unique due to its combination of an adamantane moiety with a piperidinium ring and an iodide ion. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
25517-18-4 |
|---|---|
Molecular Formula |
C19H33IN2O |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-3-(1-methylpiperidin-1-ium-1-yl)propanamide;iodide |
InChI |
InChI=1S/C19H32N2O.HI/c1-21(6-3-2-4-7-21)8-5-18(22)20-19-12-15-9-16(13-19)11-17(10-15)14-19;/h15-17H,2-14H2,1H3;1H |
InChI Key |
DSGJDWZPZBHSAK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(=O)NC23CC4CC(C2)CC(C4)C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















